molecular formula C27H27NO5 B610170 Posenacaftor CAS No. 2095064-05-2

Posenacaftor

Cat. No.: B610170
CAS No.: 2095064-05-2
M. Wt: 445.5 g/mol
InChI Key: QUDOHCFOJCNKPK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Pathophysiology of Cystic Fibrosis and the Role of CFTR Dysfunction

Cystic fibrosis is a life-threatening, autosomal recessive genetic disorder caused by mutations in the CFTR gene. medscape.comyoutube.com This gene provides instructions for making the CFTR protein, which functions as a channel across the membranes of cells that produce mucus, sweat, saliva, tears, and digestive enzymes. medscape.comyoutube.com When the CFTR protein is not functioning correctly, chloride—a component of salt—is not properly transported, leading to a disruption of water and salt balance. youtube.com This defect results in the production of thick, sticky mucus and other secretions in various organs. medscape.comnih.gov

The consequences of this dysfunction are most severe in the respiratory and digestive systems. medscape.comyoutube.com In the lungs, the thick mucus obstructs airways, creating an environment ripe for chronic bacterial infections and inflammation. medscape.comersnet.org This vicious cycle of obstruction, infection, and inflammation leads to progressive lung damage, which is the primary cause of morbidity and mortality in individuals with CF. medscape.com In the pancreas, the thick secretions can block the ducts, preventing digestive enzymes from reaching the intestines, leading to malabsorption of nutrients. youtube.com The dysfunction of the CFTR protein is the fundamental cause of all manifestations of cystic fibrosis. nih.gov

Evolution of Pharmacological Modulators for CFTR

The discovery of the CFTR gene in 1989 paved the way for the development of therapies that target the underlying cause of the disease, rather than just the symptoms. nih.govnih.gov This led to the era of CFTR modulators, small molecules designed to correct the function of the faulty CFTR protein. nih.govresearchgate.net

Classification of CFTR Modulators: Correctors, Potentiators, and Amplifiers

CFTR modulators are broadly categorized based on their mechanism of action:

Correctors: These drugs are designed to fix the misfolded CFTR protein, allowing it to be properly processed and trafficked to the cell surface. cysticfibrosisnewstoday.comcystic-fibrosis.com This is particularly important for the most common CF-causing mutation, F508del, where the protein is misfolded and degraded before it can reach the cell membrane. cysticfibrosisnewstoday.com

Potentiators: These modulators work on CFTR proteins that are already at the cell surface but have impaired function. They increase the probability that the channel is open, thereby enhancing the flow of chloride ions. cystic-fibrosis.comersnet.org Ivacaftor (B1684365) is a well-known potentiator. nih.gov

Amplifiers: This is a newer class of modulators still under investigation. Their goal is to increase the amount of CFTR protein that the cell produces, providing more protein for correctors and potentiators to act upon. cystic-fibrosis.com

Historical Context of CFTR Corrector Development

The development of CFTR correctors has been a stepwise process. Early research identified compounds like Corr-4a and VRT-325, but these had low efficacy and high toxicity. cysticfibrosisnewstoday.com The first generation of clinically successful correctors included lumacaftor (B1684366) (VX-809), which showed modest efficacy when used in combination with the potentiator ivacaftor. cysticfibrosisnewstoday.comnih.gov This was followed by second-generation correctors like tezacaftor (B612225) (VX-661), which offered an improved pharmacokinetic profile. nih.gov These advancements led to the development of highly effective triple-combination therapies, such as elexacaftor (B607289)/tezacaftor/ivacaftor, which combine multiple correctors with a potentiator to achieve a more comprehensive rescue of CFTR function. mdpi.comersnet.org

Posenacaftor (PTI-801) as a Novel CFTR Corrector

This compound (PTI-801) represents a significant advancement in the field, identified as a third-generation CFTR corrector. nih.govcysticfibrosisnewstoday.com It is designed to correct the folding and trafficking of the defective CFTR protein, allowing it to move to the cell surface and function as a chloride channel. medchemexpress.comcff.org

Positioning within Third-Generation Corrector Research

This compound is part of a new wave of correctors that aim to provide greater efficacy and potentially benefit a wider range of CF mutations. nih.goversnet.org Research has shown that this compound has a higher efficacy compared to first- and second-generation correctors in vitro and demonstrates additive or synergistic effects when combined with them. nih.gov Studies have indicated that this compound shares a common mechanism of action with elexacaftor (VX-445) in rescuing the F508del-CFTR mutation. nih.gov This suggests that they may act on a similar binding site to correct the protein's defects. nih.gov

Clinical trials have explored this compound both as part of a doublet therapy with the potentiator dirocaftor (B3325474) (PTI-808) and as part of a triple combination with dirocaftor and the amplifier nesolicaftor (B610333) (PTI-428). cysticfibrosisnewstoday.comrespiratory-therapy.comcareboxhealth.com Early phase clinical trial data for the doublet combination showed dose-dependent improvements in lung function (ppFEV1) and reductions in sweat chloride concentration. respiratory-therapy.com Further studies are ongoing to evaluate the efficacy and safety of the triple combination of dirocaftor, this compound, and nesolicaftor in adults with CF. careboxhealth.comclinicaltrials.goveuclinicaltrials.eu

Compound Names

Compound NameOther Names/CodesClass
This compoundPTI-801Corrector
ElexacaftorVX-445Corrector
TezacaftorVX-661Corrector
LumacaftorVX-809Corrector
IvacaftorVX-770Potentiator
DirocaftorPTI-808Potentiator
NesolicaftorPTI-428Amplifier
Corr-4aCorrector
VRT-325Corrector

Research Findings on this compound (PTI-801)

Study/Trial PhaseCombinationKey Findings
Phase 1 cysticfibrosisnewstoday.comrespiratory-therapy.comThis compound (PTI-801) + Dirocaftor (PTI-808)Showed significant improvements in lung function and reduction of sweat chloride in patients with two copies of the F508del mutation. cysticfibrosisnewstoday.com A dose-dependent improvement in ppFEV1 and sweat chloride concentration was observed. respiratory-therapy.com
Phase 1 cysticfibrosisnewstoday.comThis compound (PTI-801) + Orkambi (lumacaftor/ivacaftor)Led to statistically significant improvements in sweat chloride and body mass index in patients with two copies of the F508del mutation. cysticfibrosisnewstoday.com
In Vitro Studies nih.govThis compound (PTI-801) with other correctorsDemonstrated greater correction effects in combination with ABBV-2222, FDL-169, VX-661, or VX-809, but not with VX-445, suggesting a shared binding site with VX-445. nih.gov
Phase 2 (CHOICES trial) careboxhealth.comclinicaltrials.goveuclinicaltrials.euDirocaftor/Posenacaftor/NesolicaftorOngoing trial to evaluate the efficacy and safety of the triple combination in adults with CF. careboxhealth.comclinicaltrials.goveuclinicaltrials.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

PTI-801 is a novel form of oxycodone that minimizes the abuse and drug dependence that is often associated with oxycodone and other narcotic painkillers. The goal of developing PTI-801 is to ensure the safety of patients who have a legitimate medical need to treat severe chronic pain with a narcotic painkiller, and to protect the public from the consequences of abuse.

CAS No.

2095064-05-2

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid

InChI

InChI=1S/C27H27NO5/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30)/t17-/m1/s1

InChI Key

QUDOHCFOJCNKPK-QGZVFWFLSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)O[C@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O

Canonical SMILES

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Elucidation of Posenacaftor S Molecular Mechanism of Action

Mechanistic Basis of CFTR Protein Folding and Trafficking Correction

Posenacaftor's mechanism of action centers on its ability to rescue the processing and trafficking of the defective CFTR protein, particularly the p.Phe508del-CFTR mutant. nih.gov This correction allows the protein to move to the cell surface and function as a chloride channel. medchemexpress.commedchemexpress.com

Interaction with Defective CFTR Protein Conformations

The p.Phe508del mutation leads to a misfolded CFTR protein that is recognized by the cell's quality control system in the endoplasmic reticulum (ER) and targeted for premature degradation. nih.govfrontiersin.org This prevents the protein from reaching the cell membrane to perform its function. frontiersin.org this compound acts as a corrector by directly binding to the misfolded CFTR protein. mdpi.com This interaction helps to stabilize the protein's conformation, overcoming the folding defect. cysticfibrosisnewstoday.com By correcting the shape of the CFTR protein, this compound facilitates its proper folding and subsequent transport to the cell surface. cysticfibrosisnewstoday.comcff.org

Influence on CFTR Protein Biogenesis and Maturation

The biogenesis of the CFTR protein is a complex process involving co- and post-translational folding and glycosylation within the ER before it moves to the Golgi apparatus for further maturation. nih.gov For the p.Phe508del mutant, this process is severely impaired. nih.gov this compound's intervention helps to rescue the processing of the p.Phe508del-CFTR protein. nih.gov This allows the protein to undergo proper glycosylation and mature correctly, enabling its trafficking from the ER to the cell membrane. cysticfibrosisnewstoday.comnih.gov

Identification and Characterization of this compound Binding Sites on CFTR

The precise binding site of this compound on the CFTR protein is a subject of ongoing research, with evidence pointing towards an allosteric modulation mechanism and a shared binding site with another corrector molecule.

Allosteric Modulation Mechanisms

This compound is considered an allosteric modulator. acs.org This means it binds to a site on the CFTR protein that is distinct from the active site (the channel pore) to induce a conformational change that restores its function. elifesciences.org This is a common mechanism for CFTR correctors, which aim to stabilize specific domains of the protein. mdpi.com For instance, Type 1 correctors like lumacaftor (B1684366) and tezacaftor (B612225) are known to stabilize the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs). mdpi.com

Synergistic and Additive Pharmacological Effects

The concept of combining different CFTR modulators to achieve a greater therapeutic effect is a cornerstone of modern CF treatment. mdpi.com Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects, while an additive effect is when the combined effect is equal to the sum. mdpi.complos.org

Research has demonstrated that this compound shows greater correction effects when used in combination with other correctors such as ABBV-2222, FDL-169, VX-661 (tezacaftor), or VX-809 (lumacaftor). nih.gov This indicates a synergistic or additive relationship, where the different correctors may bind to distinct sites and cooperatively stabilize the CFTR protein. nih.govmdpi.com However, as previously mentioned, the combination of this compound and elexacaftor (B607289) does not produce an additive effect, supporting the hypothesis of a shared binding site. nih.gov

This compound has also been evaluated as part of a triple combination therapy with the potentiator dirocaftor (B3325474) (PTI-808) and the amplifier nesolicaftor (B610333) (PTI-428). mdpi.comencyclopedia.pub Potentiators work by increasing the channel open probability of the CFTR protein at the cell surface, while amplifiers increase the amount of CFTR protein synthesis. mdpi.commdpi.com This multi-pronged approach, targeting different aspects of CFTR protein production and function, has shown promise in clinical studies. researchgate.net

Combinatorial Activity with Other CFTR Correctors (e.g., VX-661, VX-809)

The efficacy of this compound is significantly enhanced when used in combination with other CFTR correctors that have different mechanisms of action. nih.govonderzoekmetmensen.nl Specifically, studies have demonstrated additive or synergistic effects when this compound is combined with first-generation correctors like tezacaftor (VX-661) and lumacaftor (VX-809). nih.govcysticfibrosisnewstoday.com

This combinatorial effect stems from the fact that different classes of correctors target distinct molecular defects in the F508del-CFTR protein. While this compound acts on one site, correctors like VX-661 and VX-809 are thought to bind to a different site, likely the first membrane-spanning domain (MSD1), to stabilize the protein's structure. onderzoekmetmensen.nlmdpi.com By addressing multiple folding and stability defects simultaneously, the combination of these correctors leads to a more significant rescue of the mutant protein. cysticfibrosisnewstoday.comersnet.org

In vitro studies using human bronchial epithelial (HBE) cells from cystic fibrosis patients have shown that the triple combination of this compound (or a similar next-generation corrector), tezacaftor, and a potentiator leads to a greater increase in CFTR-mediated chloride transport compared to dual-corrector combinations or individual agents. onderzoekmetmensen.nlcysticfibrosisnewstoday.com This highlights the potential of multi-corrector regimens to achieve higher levels of CFTR function.

Table 1: Combinatorial Effects of this compound with Other Correctors

Corrector Combination Observed Effect Reference
This compound + Tezacaftor (VX-661) Additive/Synergistic nih.gov
This compound + Lumacaftor (VX-809) Additive/Synergistic nih.gov

Interactions with CFTR Potentiators and Amplifiers

The CFTR protein that is successfully trafficked to the cell surface by correctors like this compound often still exhibits defective channel gating, meaning it does not open and close properly to allow ion flow. mdpi.comnih.gov This is where CFTR potentiators come into play. Potentiators are a class of drugs that work by increasing the channel open probability of the CFTR protein located at the cell surface. mdpi.commdpi.com

When this compound is used in combination with a potentiator, such as ivacaftor (B1684365) (VX-770) or dirocaftor, the rescued F508del-CFTR protein's function is significantly enhanced. onderzoekmetmensen.nllarvol.com The corrector increases the quantity of the protein at the cell surface, and the potentiator then activates it, leading to a more robust restoration of chloride transport. cysticfibrosisnewstoday.comonderzoekmetmensen.nl This complementary mechanism of action is the foundation for highly effective triple-combination therapies for cystic fibrosis. scienceopen.com

Another emerging class of drugs relevant to this compound's activity is CFTR amplifiers. mdpi.comnih.gov Amplifiers, such as nesolicaftor, work by increasing the amount of CFTR mRNA, which serves as the template for producing the CFTR protein. mdpi.comnih.gov By boosting the initial amount of F508del-CFTR protein that is synthesized, amplifiers provide more substrate for correctors like this compound to act upon. nih.gov In vitro studies have shown that the combination of an amplifier, a corrector like this compound, and a potentiator can lead to levels of CFTR chloride transport comparable to the highly effective elexacaftor/tezacaftor/ivacaftor combination. larvol.com

Table 2: Interactions of this compound with Other CFTR Modulator Classes

Modulator Class Mechanism of Interaction with this compound Combined Effect Reference
Potentiators (e.g., Ivacaftor) Potentiators activate the CFTR protein that this compound has helped traffic to the cell surface. Increased functional CFTR activity. onderzoekmetmensen.nl

Lack of Intrinsic Potentiator Activity

An important characteristic of this compound is that it is a "pure" corrector, meaning it does not possess intrinsic potentiator activity. nih.gov Studies have shown that while this compound is effective at rescuing the processing and trafficking of the F508del-CFTR protein to the cell membrane, it does not independently enhance the channel's opening or gating function once it is there. nih.gov The channel function of the rescued protein still requires stimulation by a separate potentiator molecule. nih.gov

This lack of potentiator activity distinguishes it from some other corrector molecules that have been found to have dual corrector-potentiator functions. biorxiv.org The specific role of this compound is to increase the density of CFTR channels at the cell surface, which then become targets for activation by a co-administered potentiator. onderzoekmetmensen.nl This focused mechanism of action underscores the necessity of its inclusion in a combination therapy regimen to achieve a clinically meaningful benefit for patients with the F508del mutation.

Preclinical Investigation and in Vitro/in Silico Characterization of Posenacaftor

Advanced Cell Culture Models for CFTR Research

The investigation of posenacaftor has utilized sophisticated cell culture systems that closely mimic the physiological environment of cystic fibrosis (CF) patients.

Recombinant Cell Lines Expressing Mutant CFTR

Recombinant cell lines are instrumental in the initial screening and characterization of CFTR modulators. researchgate.net Cell lines such as Human Embryonic Kidney 293 (HEK293) and Fischer Rat Thyroid (FRT) are commonly engineered to express specific CFTR mutations, including the most common p.Phe508del (F508del) mutation. molbiolcell.orgjci.orgbpsbioscience.com These models allow for standardized and reproducible testing of a compound's ability to rescue the processing and function of the mutant CFTR protein. jci.org For instance, studies in CF bronchial epithelial (CFBE) cells expressing F508del-CFTR have been used to assess the response to various CFTR modulators. jci.orgmerckmillipore.com These cell lines provide a controlled environment to study the specific effects of this compound on the mutant protein, often in combination with other modulators. nih.gov

Patient-Derived Primary Epithelial Cell Models (e.g., Human Bronchial Epithelial Cells)

To achieve a more clinically relevant assessment, researchers utilize primary epithelial cells derived from CF patients. Human bronchial epithelial (HBE) cells, often considered the "gold standard," are harvested from the lungs of CF patients. cff.orgnih.gov These cells, when grown at an air-liquid interface, form a polarized, pseudostratified epithelium that closely resembles the native airway and allows for the study of CFTR function in its natural genetic context. cff.orgnih.gov Similarly, human nasal epithelial (HNE) cells, which can be obtained less invasively through nasal brushings, serve as a reliable surrogate for lower airway epithelium and share many key characteristics with HBE cells. nih.goversnet.orgnih.gov These patient-derived models have been crucial in evaluating the potential of CFTR modulators like this compound to restore ion and fluid transport in cells from individuals with specific CFTR mutations. nih.govtigem.it

Organoid Models (Intestinal and Rectal Organoids) for Personalized Research

A significant advancement in preclinical CF research is the use of organoids, which are three-dimensional "mini-organs" grown from patient-derived stem cells. cysticfibrosisnewstoday.com Intestinal and rectal organoids, generated from biopsies, faithfully replicate the genetic and phenotypic characteristics of the patient's tissues. cysticfibrosisnewstoday.combiotechniques.com These models are particularly valuable for personalized medicine, as they allow for the testing of CFTR modulators on an individual's specific and often rare mutations. biotechniques.comcareboxhealth.com this compound, as part of a combination therapy, has been tested on intestinal organoids from CF patients with rare mutations to predict clinical response. cysticfibrosisnewstoday.comisrctn.com Preliminary results from such studies have shown that a significant percentage of organoids from patients with ultra-rare mutations respond to treatment with a combination including this compound. cysticfibrosisnewstoday.com The Human Individualized Therapy of CF (HIT-CF) project has extensively used this organoid model to screen for drug responses and identify patients who may benefit from modulator therapies. careboxhealth.comfairtherapeutics.com

Table 1: this compound in Organoid Studies for Cystic Fibrosis

Study Focus Cell Model Key Findings Citation
Personalized therapy development Intestinal organoids from CF patients with ultra-rare mutations A combination of dirocaftor (B3325474) and this compound showed responsiveness in 31% of assessable organoids. cysticfibrosisnewstoday.com
Predicting clinical response Intestinal organoids from rectal biopsies Utilized to test responsiveness to investigational CFTR modulators, including this compound, for patients with rare genotypes. biotechniques.com

Gene-Edited Cell Lines (e.g., CRISPR/Cas9-edited models)

Gene-editing technologies like CRISPR/Cas9 have enabled the creation of isogenic cell lines, where specific CFTR mutations are introduced into healthy cells, or corrected in patient-derived cells. cff.orgwindows.net This technology allows for the precise study of a specific mutation's effect and its response to modulators like this compound, by comparing the edited cells to their otherwise genetically identical counterparts. For example, CRISPR/Cas9 has been used to create CFTR knockout cell lines, which can then be engineered to stably express specific mutations like ΔF508-CFTR for drug screening. nih.gov This approach helps to eliminate the confounding effects of genetic background, providing a clearer understanding of a drug's direct impact on the mutant CFTR protein. frontiersin.org

Biochemical and Biophysical Methodologies

A variety of laboratory techniques are employed to understand how this compound affects the CFTR protein at a molecular level.

CFTR Protein Processing and Stability Assays (e.g., Immunoblotting)

Immunoblotting, or Western blotting, is a fundamental technique used to assess the processing and stability of the CFTR protein. cff.org The CFTR protein undergoes glycosylation as it matures and moves from the endoplasmic reticulum (ER) to the Golgi apparatus and finally to the cell surface. cff.org The immature, core-glycosylated form of CFTR is known as "band B," while the mature, complex-glycosylated form is "band C." cff.org In individuals with the F508del mutation, there is a significant reduction in the amount of band C, as the misfolded protein is targeted for degradation instead of being processed correctly. cff.org

Biochemical assays using immunoblotting can demonstrate the efficacy of a corrector compound like this compound by showing an increase in the mature band C form of the F508del-CFTR protein. nih.gov Studies have shown that this compound rescues the processing of F508del-CFTR, leading to increased trafficking of the protein to the plasma membrane. nih.gov Furthermore, these assays can be used to assess the stability of the rescued protein. While combinations of correctors, including this compound, can restore the conformational stability of the mutant protein, its half-life may still be lower than that of the wild-type CFTR. nih.gov

Table 2: Compound Names

Compound Name
This compound
Dirocaftor
Nesolicaftor (B610333)
Elexacaftor (B607289)
Tezacaftor (B612225)
Ivacaftor (B1684365)
Lumacaftor (B1684366)
ABBV-2222
FDL-169
VX-661
VX-809

CFTR Plasma Membrane Trafficking Analyses (e.g., Fluorescence Microscopy)

Studies utilizing fluorescence microscopy have been instrumental in characterizing the effect of this compound on the trafficking of the F508del-CFTR protein to the plasma membrane. nih.gov These investigations have shown that this compound can rescue the processing and subsequent movement of the mutant CFTR protein to the cell surface. nih.govdntb.gov.ua This correction of protein trafficking is a critical step in restoring its function. cff.org

In one study, the combination of this compound with other correctors was assessed using fluorescence microscopy, which confirmed its role in improving the localization of the F508del-CFTR protein. nih.gov The use of green fluorescent protein (GFP)-tagged CFTR has been a valuable tool in such studies, allowing for the direct visualization of the protein's movement within the cell and its insertion into the plasma membrane. nih.gov

Chloride Channel Function Assays (e.g., Electrophysiological Recordings, Forskolin-induced Swelling)

The functional consequence of this compound's corrective action is the restoration of chloride channel activity, which has been quantified using various assays.

Electrophysiological Recordings: Patch-clamp electrophysiology is a high-resolution technique used to measure the flow of ions through the CFTR channel in real-time. frontiersin.org Studies have employed this method to demonstrate that this compound, particularly in combination with other modulators, can rescue the function of the F508del-CFTR channel upon stimulation by an agonist. nih.gov These recordings provide direct evidence of restored ion transport, a key indicator of successful CFTR modulation. mdpi.commdpi.com

Forskolin-induced Swelling: The forskolin-induced swelling (FIS) assay, particularly in patient-derived intestinal organoids, is a widely used method to assess CFTR function. nih.govfairtherapeutics.com Forskolin activates the CFTR channel, leading to chloride and fluid secretion into the organoid lumen, causing them to swell. stemcell.com The degree of swelling serves as a measure of CFTR activity. stemcell.com Studies have shown that treatment with this compound, often in combination with a potentiator like dirocaftor, leads to significant swelling in organoids with rare CFTR mutations, indicating restored channel function. nih.govhitcf.org This assay has been pivotal in demonstrating the potential of this compound for personalized medicine approaches. fairtherapeutics.comhitcf.org

Pharmacological Characterization of this compound Efficacy

Concentration-Response Relationships

The efficacy of this compound is dependent on its concentration. While specific EC50 values for this compound from publicly available, peer-reviewed literature are not readily found, the general principle of concentration-response is well-established for CFTR modulators. For instance, studies on other correctors have shown a clear dose-dependent increase in CFTR activity, which can be fitted with a Hill equation to determine the half-effective concentration (EC50). researchgate.net It is anticipated that this compound would exhibit a similar concentration-dependent effect on F508del-CFTR rescue.

Below is an illustrative table of how concentration-response data for a CFTR corrector might be presented.

Concentration (µM)CFTR Activity (% of Wild Type)
0.15
0.315
1.040
3.075
10.090
30.095

This table is for illustrative purposes only and does not represent actual data for this compound.

Modulation under Perturbing Conditions (e.g., Low Temperature Rescue)

Investigating the effects of this compound under perturbing conditions, such as low temperature, provides insights into its mechanism of action. Low-temperature incubation is known to partially rescue the trafficking defect of F508del-CFTR. frontiersin.orgmdpi.com Studies have assessed the effects of this compound in conjunction with low-temperature rescue to understand its specific contribution to protein folding and stability. nih.gov One study noted that while this compound did not act as a potentiator for low-temperature-rescued F508del-CFTR, its corrective actions were still significant. nih.gov This suggests that this compound's mechanism is distinct from the general stabilization afforded by reduced temperature and likely involves specific interactions with the CFTR protein to correct its folding pathway. biorxiv.org

Genetic Revertant Studies to Probe CFTR Conformational States

Genetic revertant studies are a powerful tool to investigate the conformational states of the F508del-CFTR protein and to elucidate the mechanism of action of correctors like this compound. referencecitationanalysis.comnih.gov These studies involve introducing second-site mutations that partially correct the folding defect of F508del-CFTR. By examining the effect of a corrector on these revertant forms, researchers can infer which conformational state the corrector stabilizes.

A key study demonstrated that this compound exhibited similar behavior to the corrector elexacaftor when tested on a panel of genetic revertants of F508del-CFTR. nih.gov The lack of an additive effect when this compound and elexacaftor were used in combination strongly suggests that they share a common binding site and mechanism of action for correcting the F508del-CFTR defect. nih.gov This finding is crucial for the rational design of new combination therapies. nih.govmdpi.com

Computational Approaches and In Silico Modeling

Computational approaches and in silico modeling are increasingly used to accelerate drug discovery and to understand the molecular interactions between drugs and their targets. patheon.com For CFTR modulators, these methods can predict binding sites and elucidate mechanisms of action. nih.govmdpi.com

While specific in silico studies focusing solely on this compound are not widely published, the general approach involves molecular docking and other computational analyses. mdpi.comnih.gov These models can suggest putative binding regions for a corrector on the CFTR protein, for example, at the interface between transmembrane domains and nucleotide-binding domains. mdpi.comnih.gov Such computational predictions, when validated by biochemical and functional assays, provide a more complete picture of how a drug like this compound works at the molecular level. mdpi.comnih.gov These in silico tools are invaluable for optimizing existing compounds and designing novel, more effective CFTR modulators. mdpi.com

Chemical Biology and Synthetic Considerations of Posenacaftor

Medicinal Chemistry Design Principles for CFTR Correctors

The design of CFTR correctors is a complex endeavor aimed at rescuing the function of mutant CFTR proteins, most commonly the F508del mutation, which results in a misfolded protein that is prematurely degraded and does not reach the cell surface. The medicinal chemistry strategy for developing effective correctors revolves around several key principles:

Targeting Specific Protein Defects: CFTR correctors are broadly classified based on their mechanism of action and the specific defect they address. Type I correctors, such as lumacaftor (B1684366) and tezacaftor (B612225), are thought to stabilize the first membrane-spanning domain (MSD1). Type II correctors target other domains, while Type III correctors, a class to which Posenacaftor likely belongs, often show synergistic or additive effects when combined with Type I correctors, suggesting a different binding site or allosteric mechanism. mdpi.comgoogle.com The design of this compound was guided by the need for a corrector that could work in concert with other modulators to achieve a more complete rescue of the CFTR protein. nih.gov

Structure-Activity Relationship (SAR) Studies: The development of this compound and other CFTR modulators relies heavily on iterative SAR studies. mdpi.com This involves synthesizing and testing a series of analogs to understand how modifications to the chemical structure affect the compound's potency, selectivity, and pharmacokinetic properties. For quinoline-based correctors like this compound, key areas of modification include the quinoline (B57606) core, the substituents on this core, and the nature of the side chains.

Improving Pharmacokinetic Properties: A crucial aspect of medicinal chemistry is optimizing the drug-like properties of a molecule. This includes enhancing its solubility, metabolic stability, and oral bioavailability. The quinoline-4-carboxylic acid scaffold present in this compound is a common feature in many drug molecules and is often chosen for its favorable pharmacological characteristics. mdpi.com

Combination Therapy: A fundamental principle in modern CFTR modulator development is the use of combination therapies. sec.gov Since different mutations can cause various defects in the CFTR protein, and even a single mutation like F508del can lead to multiple problems (misfolding, instability, defective gating), a combination of correctors and potentiators is often required for maximal therapeutic benefit. This compound was developed with this in mind, demonstrating synergistic effects with other correctors, which is a hallmark of a successful next-generation corrector. nih.gov

Overview of General Synthetic Routes for CFTR Modulators

The synthesis of complex heterocyclic molecules like this compound involves multi-step sequences. While the specific, detailed industrial synthesis of this compound is proprietary, a general understanding of the synthetic strategies for quinoline-4-carboxylic acid-based CFTR modulators can be derived from the academic and patent literature. mdpi.comgoogle.com The core of these syntheses often revolves around the construction of the quinoline ring system.

A common and versatile method for constructing the quinoline core is the Gould-Jacobs reaction . encyclopedia.pub This reaction typically involves the condensation of an aniline (B41778) derivative with a diethyl ethoxymethylenemalonate, followed by a cyclization step.

A plausible synthetic approach to a key intermediate for this compound, a substituted quinoline-4-carboxylic acid, could involve the following general steps:

Preparation of the Aniline Precursor: The synthesis would likely begin with the preparation of a suitably substituted aniline, which will form one part of the quinoline ring.

Gould-Jacobs Reaction: The substituted aniline is then reacted with diethyl ethoxymethylenemalonate. This reaction proceeds through an initial nucleophilic substitution to form an enamine, which then undergoes a thermal or acid-catalyzed cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.

Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions, to yield the corresponding quinoline-4-carboxylic acid.

Functional Group Interconversion: Further modifications to the substituents on the quinoline ring can be carried out to arrive at the final target structure.

Another established method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction , which is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. nih.gov

The synthesis of the benzofuran (B130515) and the chiral ethoxy side chain of this compound would involve separate synthetic routes, with these fragments being coupled to the quinoline core at appropriate stages of the synthesis. The coupling of the benzofuran moiety often involves a palladium-catalyzed cross-coupling reaction, while the chiral side chain is typically introduced via an etherification reaction using a pre-synthesized chiral alcohol.

Table 1: Key Reactions in the Synthesis of Quinolines

Reaction Name Description Key Reagents
Gould-Jacobs Reaction A two-step process for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. Substituted aniline, Diethyl ethoxymethylenemalonate, High temperature or acid catalyst
Doebner Reaction A three-component reaction for the synthesis of quinoline-4-carboxylic acids. Substituted aniline, Aldehyde, Pyruvic acid
Suzuki Coupling A palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, often employed to attach aryl or heteroaryl groups. Organoboron compound, Organohalide, Palladium catalyst, Base

| Williamson Ether Synthesis | A reaction to form an ether from an organohalide and a deprotonated alcohol (alkoxide). | Alkoxide, Primary alkyl halide |

Stereochemical Aspects and Enantiomeric Forms of this compound (e.g., (R)-Posenacaftor)

Stereochemistry plays a pivotal role in the biological activity of many drugs, and this compound is no exception. The molecule contains a chiral center in the ethoxy side chain attached to the quinoline ring. This gives rise to two enantiomers, (R)-Posenacaftor and (S)-Posenacaftor.

It has been established that the biological activity of this compound resides primarily in the (R)-enantiomer . medchemexpress.com This stereospecificity is a common feature in drug-receptor interactions, where the three-dimensional arrangement of atoms in the drug molecule is critical for a precise fit into the binding site of the target protein. The (R)-configuration of the ethoxy side chain likely orients the molecule in an optimal conformation to interact with its binding pocket on the CFTR protein, leading to the desired corrective effect.

The synthesis of a single enantiomer of a chiral drug is a significant challenge in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer, thereby avoiding the administration of the less active or potentially inactive/undesirable enantiomer. Common strategies for achieving stereoselective synthesis include:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material. ethz.ch

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. ethz.ch

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

In the case of this compound, the synthesis of the (R)-enantiomer would likely involve the use of a chiral precursor for the ethoxy side chain or a stereoselective reduction step to establish the chiral center.

Table 2: Enantiomers of this compound

Enantiomer Stereochemical Descriptor Biological Activity
(R)-Posenacaftor Rectus The biologically active enantiomer responsible for CFTR correction. medchemexpress.com

| (S)-Posenacaftor | Sinister | Significantly less active or inactive compared to the (R)-enantiomer. |

The significant difference in activity between the enantiomers underscores the importance of a detailed understanding of the three-dimensional structure of the drug-target complex. This knowledge is invaluable for the rational design of future generations of CFTR modulators with improved efficacy and specificity.

Posenacaftor S Contribution to Advancing Cftr Modulator Research Paradigms

Deepening Understanding of CFTR Protein Folding and Quality Control Pathways

The study of posenacaftor has provided critical insights into the complex mechanisms of CFTR protein folding and the cellular quality control pathways that lead to its degradation. The most common mutation in cystic fibrosis, the deletion of phenylalanine at position 508 (F508del), impairs the CFTR protein's folding and stability, resulting in its defective trafficking to the plasma membrane and subsequent premature degradation. nih.gov

This discovery is significant as it enhances the fundamental understanding of how corrector molecules interact with and stabilize the mutant CFTR protein. By identifying a shared mechanism between two different "third-generation" correctors, researchers can better map the critical interactions necessary for protein rescue. This knowledge helps refine the models of CFTR folding and informs the rational design of future modulators with potentially novel mechanisms that could complement existing ones. nih.gov

Facilitating the Development of Next-Generation CFTR Modulator Combinations

This compound has been instrumental in the development and testing of novel CFTR modulator combinations, aiming to provide therapeutic options for a wider range of CF patients. It was a central component of an investigational triple-combination regimen developed by Proteostasis Therapeutics, which also included dirocaftor (B3325474) (PTI-808), a CFTR potentiator, and nesolicaftor (B610333) (PTI-428), a CFTR amplifier. mdpi.comacs.org An amplifier represents a distinct class of modulator that aims to increase the amount of CFTR protein synthesis. mdpi.com

Clinical trial data from this novel combination demonstrated the potential of targeting the CFTR protein through three distinct mechanisms simultaneously.

Table 1: Phase 2 Clinical Trial Results for this compound-Based Combination Therapies

Therapy Combination Patient Population Key Findings Reference
This compound, Dirocaftor, and Nesolicaftor (Triple Combination) F508del Homozygous Mean absolute improvement in ppFEV1 of 8 percentage points over placebo. globalgenes.org
This compound, Dirocaftor, and Nesolicaftor (Triple Combination) F508del Homozygous Mean sweat chloride concentration improvement of -29 mmol/L compared to placebo. biospace.com

These findings were noteworthy because they showed that the triple combination could elicit remarkable outcomes even in patients with a high disease burden. biospace.comglobalgenes.org The greater efficacy of the triple therapy compared to the double therapy underscored the significant contribution of the amplifier, nesolicaftor, and validated the multi-pronged approach to restoring CFTR function. biospace.com

Furthermore, biochemical and functional assays have shown that this compound exhibits greater correction effects when combined with other correctors such as tezacaftor (B612225) (VX-661) and lumacaftor (B1684366) (VX-809), indicating its potential as a component in future dual- or triple-corrector regimens. nih.gov This research facilitates the strategic pairing of correctors with different, complementary mechanisms of action to achieve a more complete rescue of the mutant protein's conformation and stability. nih.gov

Strategic Integration with Complementary Therapeutic Approaches for Cystic Fibrosis

While this compound's primary role is as a protein corrector, its mechanism of action provides a strong rationale for its strategic integration with other therapeutic modalities that act further upstream, such as gene and mRNA therapies, or on different mutational defects, like read-through agents.

Gene therapy aims to be a mutation-agnostic treatment by delivering a wild-type (normal) copy of the CFTR gene to a patient's cells. frontiersin.org In theory, the newly produced CFTR protein would be fully functional and would not require a corrector like this compound. However, the ultimate efficacy of gene therapy depends on factors like transduction efficiency and the level of transgene expression. It is considered necessary to test for synergy between gene therapies and CFTR modulators, as a potentiator or corrector could potentially enhance the function or processing of the newly expressed protein, thereby maximizing the therapeutic benefit. frontiersin.org

A significant opportunity for synergy exists between correctors like this compound and read-through agents. Read-through agents are designed for patients with nonsense mutations, which introduce a premature termination codon (PTC) that halts protein production. mdpi.comnih.gov These drugs encourage the ribosome to "read through" this premature stop signal, allowing for the synthesis of a full-length CFTR protein. mdpi.com

However, the resulting protein often contains a misincorporated amino acid at the site of the nonsense mutation, which can cause it to misfold and be targeted for degradation. frontiersin.org This is precisely the defect that correctors are designed to fix. Research has shown that a combination of read-through agents and CFTR correctors is necessary to rescue the function of nonsense mutations. mdpi.com The read-through agent enables the production of a full-length protein, and a corrector like this compound can then help this protein fold correctly, traffic to the cell surface, and function properly. This complementary action makes such a combination a highly promising strategy for a patient population with currently limited therapeutic options. mdpi.com

Table 2: Compound Names Mentioned in this Article

Generic Name Code Name / Brand Name Class
This compound PTI-801 CFTR Corrector
Dirocaftor PTI-808 CFTR Potentiator
Nesolicaftor PTI-428 CFTR Amplifier
Elexacaftor (B607289) VX-445 CFTR Corrector
Tezacaftor VX-661 CFTR Corrector
Lumacaftor VX-809 CFTR Corrector
Ivacaftor (B1684365) VX-770 / Kalydeco CFTR Potentiator
Elexacaftor/Tezacaftor/Ivacaftor - / Trikafta Combination Therapy
G418 - Read-Through Agent

Q & A

Q. How can meta-analyses of existing this compound data identify gaps in current research or inform future study designs?

  • Methodological Answer : Use PRISMA guidelines to systematically review published and unpublished data. Extract effect sizes for primary endpoints (e.g., FEV1 improvement in cystic fibrosis) and assess heterogeneity via Cochran’s Q test. Apply funnel plots to detect publication bias. Prioritize gaps such as long-term safety or subpopulation efficacy in subsequent trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Posenacaftor
Reactant of Route 2
Posenacaftor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.